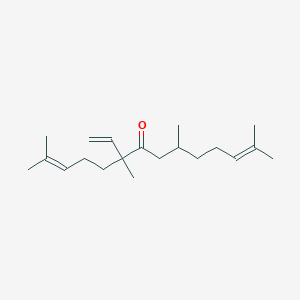
6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one is an organic compound with a complex structure It is characterized by the presence of multiple double bonds and methyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with enolates to form β-hydroxy ketones, which can then be dehydrated to form α,β-unsaturated ketones.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.
Grignard Reaction: This involves the addition of a Grignard reagent to a carbonyl compound, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted alkenes
Scientific Research Applications
6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,6,12-triene
- 9-Ethenyl-2,6,9,13-tetramethyltetradeca-2,6,12-triene
Uniqueness
6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable subject of study in various fields.
Properties
CAS No. |
64194-42-9 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
6-ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one |
InChI |
InChI=1S/C20H34O/c1-8-20(7,14-10-12-17(4)5)19(21)15-18(6)13-9-11-16(2)3/h8,11-12,18H,1,9-10,13-15H2,2-7H3 |
InChI Key |
GSDMHTSDUJSBQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)C(C)(CCC=C(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


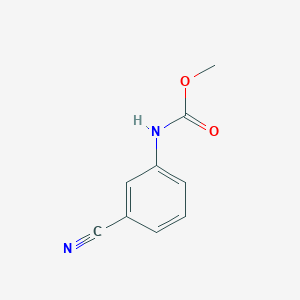
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)

![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
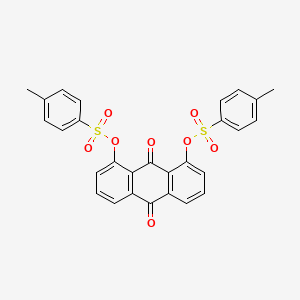
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
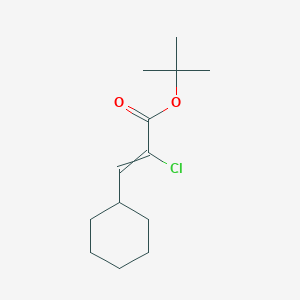
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)

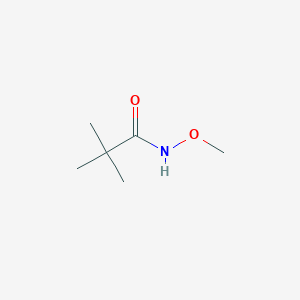
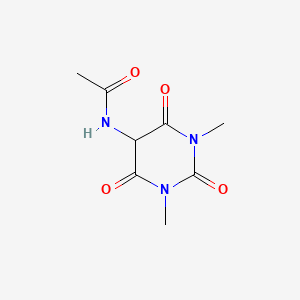

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)
